Cas no 70553-75-2 (Aflatrem)

Aflatrem structure
Productnaam:Aflatrem
Aflatrem Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
- Aflatrem
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15
- ZEL123Y65D
- AFLATREME
- C20555
- Q27295396
- CHEMBL327558
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R-(3alpha,5balpha,7abeta,13balpha,13cbeta,15aalpha))-
- (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
- 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPEN-1-YL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R,5BS,7AS,13BS,13CR,15AS)-
- 70553-75-2
- 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPENYL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R-(3.ALPHA.,5B.ALPHA.,7A.BETA.,13B.ALPHA.,13C.BETA.,15A.ALPHA.))-
- UNII-ZEL123Y65D
- (3R,5bS,7aS,13bS,13cR,15aS)-\\ 9-(1,1-Dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-\\ hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-\\ benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
- CHEBI:181944
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R,5bS,7aS,13bS,13cR,15aS)-
- 19-Hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
- NS00127058
- DTXSID70990787
- NSC629669
- AKOS040761314
- 1,1-dimethylallyl-hydroxy-tetramethyl-[?]one
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, [3R-(3.alpha.,5b.alpha.,7a.beta.,13b.alpha.,13c.beta.,15a.alpha.)]-
- 5b-hydroxy-2,2,13b,13c-tetramethyl-9-(2-methylbut-3-en-2-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
- alpha,alpha-Dimethylallylpaspalinine
- HY-N7780
- CS-0137563
-
- Inchi: 1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1
- InChI-sleutel: YVDJBQQJIDPRKP-SLUQHKSNSA-N
- LACHT: O([H])[C@]12C3=C([H])C([C@@]4([H])C(C([H])([H])[H])(C([H])([H])[H])O[C@]3(C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]1(C([H])([H])[H])C3=C(C5=C(C([H])=C([H])C([H])=C5N3[H])C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C2([H])[H])O4)=O
Berekende eigenschappen
- Exacte massa: 501.28807
- Monoisotopische massa: 501.288
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 2
- Complexiteit: 1090
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.1
- Topologisch pooloppervlak: 71.6
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.26
- Kookpunt: 663.6°C at 760 mmHg
- Vlampunt: 355.2°C
- Brekindex: 1.643
- PSA: 71.55
- Dampfdruk: 0.0±2.1 mmHg at 25°C
Aflatrem Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Aflatrem Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3351-5mg |
Aflatrem |
70553-75-2 | 5mg |
¥ 29500 | 2024-07-20 | ||
TargetMol Chemicals | TN3351-1 mL * 10 mM (in DMSO) |
Aflatrem |
70553-75-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 35400 | 2023-09-15 | |
TargetMol Chemicals | TN3351-5 mg |
Aflatrem |
70553-75-2 | 98% | 5mg |
¥ 29,500 | 2023-07-11 | |
A2B Chem LLC | AH23471-1mg |
aflatrem |
70553-75-2 | 98.0% | 1mg |
$837.00 | 2023-12-30 | |
A2B Chem LLC | AH23471-5mg |
aflatrem |
70553-75-2 | 98.0% | 5mg |
$910.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81040-5 mg |
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)- |
70553-75-2 | 5mg |
¥7200.0 | 2021-09-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81040-5mg |
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)- |
70553-75-2 | ,98.0% | 5mg |
¥7200.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3351-1 mg |
Aflatrem |
70553-75-2 | 1mg |
¥3635.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3351-1 ml * 10 mm |
Aflatrem |
70553-75-2 | 1 ml * 10 mm |
¥ 35400 | 2024-07-20 |
Aflatrem Gerelateerde literatuur
-
J. E. Saxton Nat. Prod. Rep. 1994 11 493
-
Wei Xu,Diego J. Gavia,Yi Tang Nat. Prod. Rep. 2014 31 1474
-
John W. Blunt,Brent R. Copp,Robert A. Keyzers,Murray H. G. Munro,Michèle R. Prinsep Nat. Prod. Rep. 2016 33 382
-
Yudai Matsuda,Ikuro Abe Nat. Prod. Rep. 2016 33 26
-
Shu-Ming Li Nat. Prod. Rep. 2010 27 57
70553-75-2 (Aflatrem) Gerelateerde producten
- 57186-25-1(Paxilline)
- 1071012-34-4(4-bromo-2-(carboxymethoxy)benzoic acid)
- 392302-71-5(N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide)
- 113567-29-6(4(1H)-Quinolinone,2,3-dihydro-2-phenyl-, (2R)-)
- 2034529-74-1(3-[(5-bromopyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)piperidine-1-carboxamide)
- 2145941-75-7(3-formamidooctanoic acid)
- 1955957-04-6(N-(1-Cyanocyclohexyl)-3-[(1,1-dioxido-4-thiomorpholinyl)methyl]benzamide)
- 1553334-53-4(1-2-bromo-1-(2,2-difluoroethoxy)ethyl-2-chlorobenzene)
- 496765-32-3(Quinoxalin-5-ylmethanol)
- 2171548-11-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylthiomorpholine-2-carboxylic acid)
Aanbevolen leveranciers
Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk
